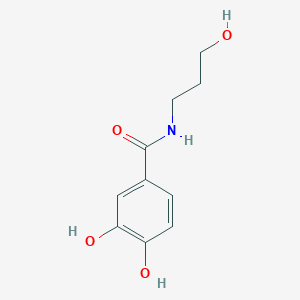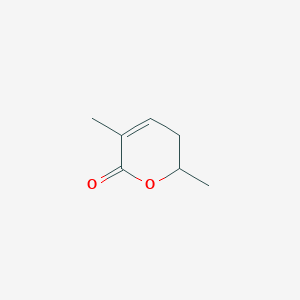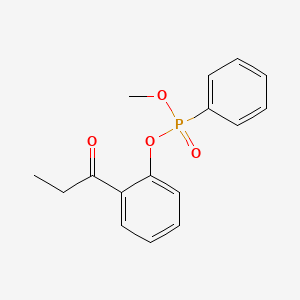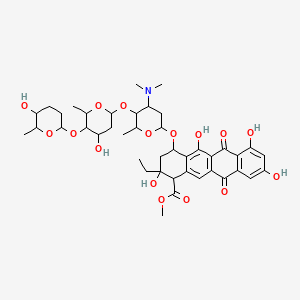![molecular formula C20H18O4S2 B14407503 1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene CAS No. 81064-10-0](/img/structure/B14407503.png)
1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene typically involves the reaction of 3,6-dimethyl-1,2-phenylenediamine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 1,1’-[(1,2-Phenylene)disulfonyl]dibenzene
- 1,1’-[(4-Methyl-1,2-phenylene)disulfonyl]dibenzene
- 1,1’-[(1,3-Phenylene)disulfonyl]dibenzene
Uniqueness
1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene is unique due to the presence of the 3,6-dimethyl substituents on the phenylene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of 1,1’-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
81064-10-0 |
|---|---|
分子式 |
C20H18O4S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
2,3-bis(benzenesulfonyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C20H18O4S2/c1-15-13-14-16(2)20(26(23,24)18-11-7-4-8-12-18)19(15)25(21,22)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChIキー |
YCMAJYQBRLSEES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)


![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)

![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)


![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)



